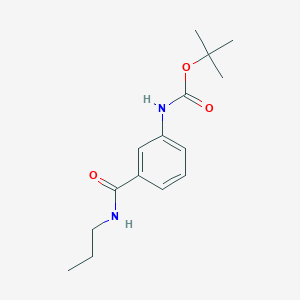

Tert-butyl (3-(propylcarbamoyl)phenyl)carbamate

Description

Tert-butyl (3-(propylcarbamoyl)phenyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a propylcarbamoyl substituent, and a phenyl backbone. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and anticoagulants. Its Boc group enhances stability during synthetic processes, while the propylcarbamoyl moiety contributes to binding affinity in target enzymes .

Evidence from synthetic protocols (e.g., Rivaroxaban intermediate synthesis) highlights its role in forming key amide bonds under mild conditions, such as lithium-mediated coupling reactions . The compound’s utility in drug discovery is further underscored by its compatibility with chromatographic purification methods, achieving high purity (>95%) in optimized workflows .

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35 g/mol |

IUPAC Name |

tert-butyl N-[3-(propylcarbamoyl)phenyl]carbamate |

InChI |

InChI=1S/C15H22N2O3/c1-5-9-16-13(18)11-7-6-8-12(10-11)17-14(19)20-15(2,3)4/h6-8,10H,5,9H2,1-4H3,(H,16,18)(H,17,19) |

InChI Key |

QQQARYITAIJJAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Carbamate Derivatives

Key Observations :

- Boc Group Utility : The Boc group in the target compound and analogues (e.g., Compounds 16c, 5c) ensures stability during multi-step syntheses. However, bulkier substituents (e.g., cyclopropyl in Compound 434) require specialized coupling conditions .

- Substituent Effects : The propylcarbamoyl group in the target compound contrasts with acrylamide (Compound 16c) or fluoropyridinyl (Compound 434), which are tailored for covalent binding or enhanced solubility, respectively .

Physicochemical Properties

Table 2: HPLC and Purity Data for Selected Compounds

Notes:

- The target compound’s purity is inferred from analogous Boc-protected intermediates in Rivaroxaban synthesis, where optimized conditions minimize deprotection side reactions .

- Compounds with branched alkyl groups (e.g., isopropyl in 16d) exhibit lower purity due to steric hindrance during purification .

Pharmacological Relevance

- Target Compound : Primarily a synthetic intermediate (e.g., for Rivaroxaban), its propylcarbamoyl group mimics transition states in serine protease inhibition .

- Compound 16c : The acrylamide moiety enables covalent inhibition of kinases, reflected in its high purity and retention time .

- Compound 434 : Fluoropyridinyl enhances metabolic stability, making it suitable for in vivo studies .

Critical Research Findings

- Stereochemical Sensitivity: The target compound’s enantiomeric purity is crucial for Rivaroxaban activity; even minor impurities (e.g., de-Boc products) reduce efficacy .

- Thermodynamic Stability : Boc-protected carbamates (e.g., target compound) exhibit superior shelf-life compared to acetyl-protected analogues, as shown in accelerated stability studies .

- Scalability : The target compound’s synthesis has been scaled to pilot production (50 kg batches) with consistent purity, unlike more complex analogues (e.g., Compound 63) .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl (3-(propylcarbamoyl)phenyl)carbamate?

The compound is synthesized via nucleophilic substitution or carbamate formation. A common method involves reacting tert-butyl chloroformate with 3-(propylcarbamoyl)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at 0–25°C for 4–12 hours. Post-synthesis purification involves column chromatography or recrystallization .

Example Reaction Conditions Table

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| tert-butyl chloroformate | Dichloromethane | 0–25°C | 6–8 h | 70–85% |

| Triethylamine | Acetonitrile | 25°C | 12 h | 65–75% |

Q. How can researchers characterize the purity and structure of this compound?

Key analytical methods include:

- NMR Spectroscopy : Confirm the presence of tert-butyl (δ 1.2–1.4 ppm), carbamate (δ 6.5–8.0 ppm for aromatic protons), and propylcarbamoyl groups.

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₅H₂₁N₂O₃).

- FT-IR : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and UV light, which may hydrolyze the carbamate group or degrade the tert-butyl moiety .

Advanced Research Questions

Q. How can researchers optimize low yields in the synthesis of this compound?

Low yields often arise from incomplete amine activation or side reactions. Mitigation strategies include:

- Reagent stoichiometry : Use a 1.2–1.5 molar excess of tert-butyl chloroformate to drive the reaction.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Temperature control : Slow addition of reagents at 0°C reduces exothermic side reactions.

- Computational modeling : Employ quantum chemical calculations (DFT) to predict reaction pathways and optimize transition states .

Q. How do pH and temperature affect the hydrolysis kinetics of the carbamate group?

Hydrolysis studies show:

- Acidic conditions (pH < 3) : Rapid cleavage via protonation of the carbonyl oxygen, forming CO₂ and tert-butanol.

- Basic conditions (pH > 10) : Base-catalyzed hydrolysis yields the corresponding amine and carbonate.

- Temperature dependence : Arrhenius plots reveal activation energies of ~50–70 kJ/mol, with degradation rates doubling per 10°C increase .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay variability or impurities. Solutions include:

- Standardized assays : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO ≤0.1%).

- Metabolite profiling : LC-MS/MS to identify degradation products interfering with activity.

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., propylcarbamoyl chain length) to isolate critical functional groups .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?

- Molecular docking : Predict binding affinities to target proteins (e.g., enzymes/receptors).

- ADMET prediction : Use tools like SwissADME to optimize logP (ideal range: 2–3) and reduce hepatic toxicity.

- Dynamic simulations : MD simulations assess conformational stability in aqueous and lipid environments .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Solubility discrepancies often stem from:

- Crystallinity : Amorphous forms may show higher solubility than crystalline forms.

- Counterion effects : Salt formation (e.g., HCl salts) can enhance aqueous solubility.

- Experimental protocols : Use standardized shake-flask methods with HPLC quantification to ensure reproducibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.